Product packaging for 1-Bromo-3,5-difluoro-2-propoxybenzene(Cat. No.:)

1-Bromo-3,5-difluoro-2-propoxybenzene

Cat. No.: B8001966
M. Wt: 251.07 g/mol
InChI Key: AWMCURCPWLIMLI-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Aryl Ethers in Contemporary Chemical Research

Halogenated aryl ethers are a class of organic compounds that feature an ether linkage to an aromatic ring which is also substituted with one or more halogen atoms. These compounds are fundamental building blocks in organic synthesis, finding wide application in the creation of pharmaceuticals, agrochemicals, and advanced materials. walshmedicalmedia.comguidechem.comncert.nic.in The replacement of a hydrogen atom on an aromatic hydrocarbon with a halogen results in an aryl halide, or haloarene, a structure that is a cornerstone of synthetic chemistry. ncert.nic.in

The utility of this class of compounds stems from the unique properties imparted by both the ether and the halogen substituents.

Aryl Ethers: The aryl ether linkage (Ar-O-R) is a common structural motif in many biologically active molecules and natural products. The synthesis of these ethers can be achieved through various methods, including the Williamson ether synthesis, Ullmann condensation, and more modern palladium- or copper-catalyzed cross-coupling reactions that link alcohols with aryl halides. organic-chemistry.orgorganic-chemistry.org

Halogen Substituents: The nature of the halogen atom significantly influences the reactivity and physical properties of the molecule.

Fluorine: The inclusion of fluorine atoms on an aromatic ring can dramatically alter a molecule's properties. Due to fluorine's high electronegativity, it can modulate the electronic environment of the aryl ring, influence acidity of nearby protons, and enhance metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism.

Bromine: The bromine atom is a particularly versatile functional group in organic synthesis. Aryl bromides are common substrates in a vast number of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. nbinno.com This allows the bromine atom to serve as a synthetic "handle," enabling the straightforward introduction of carbon, nitrogen, or other atoms at its position.

The combination of these features in halogenated aryl ethers, such as in the core structure of 1-Bromo-3,5-difluoro-2-propoxybenzene, provides chemists with a powerful tool for building molecular complexity. The synthesis of fluorinated alkyl aryl ethers, for example, is an active area of research, with methods being developed for palladium-catalyzed C–O bond formation between fluorinated alcohols and aryl halides. acs.org

Significance of Multifunctionalized Aromatic Scaffolds in Molecular Design

Aromatic compounds, with their rigid and planar structures, serve as stable foundations for the construction of complex molecules. jocpr.com When an aromatic ring is substituted with multiple, distinct functional groups, it is referred to as a multifunctionalized aromatic scaffold. These scaffolds are of central importance in molecular design, particularly in the field of medicinal chemistry and materials science. mdpi.comnumberanalytics.com

The concept of a molecular scaffold or "hub" allows for the systematic assembly of molecules with three or more functional components. mdpi.com The benzene (B151609) ring is a frequently used hub due to the well-established chemistry for introducing substituents with precise control over their relative positions. mdpi.com The strategic placement of different functional groups on this central scaffold allows for:

Orthogonal Chemistry: The different functional groups can possess distinct reactivities, allowing for sequential and selective chemical transformations. For instance, a bromo-substituent can be used for a Suzuki coupling while other parts of the molecule remain untouched.

Three-Dimensional Diversity: The substituents project from the rigid aromatic plane, allowing for the creation of specific three-dimensional shapes that are crucial for binding to biological targets like proteins and nucleic acids. jocpr.comstfc.ac.uk Aromatic systems can participate in non-covalent interactions such as π-stacking, which is important for molecular recognition. jocpr.com

The design of such multifunctional molecules is a key strategy in developing new therapeutic agents and materials with unique optical or electronic properties. numberanalytics.com

Rationale for Academic Investigation of this compound

The specific structure of this compound makes it a compelling target for academic and industrial research. The rationale for its investigation is built upon the synthetic potential embedded in its unique combination of functional groups, making it an archetypal multifunctionalized aromatic scaffold.

The precursor, 1-Bromo-3,5-difluorobenzene (B42898), is an important intermediate for pharmaceuticals and liquid crystals, and various synthetic routes to its production have been patented, indicating commercial interest in this substitution pattern. google.comgoogle.com The addition of a propoxy group at the 2-position adds another layer of functionality and potential.

Table 2: Functional Group Analysis of this compound

Functional Group Position Synthetic Role & Significance
Bromine 1 A versatile synthetic handle for a wide range of palladium- and copper-catalyzed cross-coupling reactions, enabling facile C-C, C-N, and C-O bond formation.
Propoxy Ether 2 Influences solubility and steric profile. The ether linkage is a stable and common feature in many bioactive molecules.
Fluorine 3, 5 Modulates the electronic properties of the aromatic ring, increases metabolic stability, and can enhance binding affinity in biological systems through specific interactions.

| Aromatic Ring | Core | Provides a rigid, planar scaffold for the precise spatial arrangement of functional groups, facilitating the design of complex molecular architectures. |

The academic interest in this molecule lies in its potential as a versatile building block. A synthetic chemist could envision a sequence of reactions where each functional site is addressed selectively. For example, the bromine atom could first be subjected to a Suzuki coupling to introduce a new aryl group. Subsequently, the electronic nature of the difluorinated ring could direct further substitution reactions, or the propoxy group could be chemically modified if needed. This capacity for controlled, stepwise elaboration is a hallmark of a valuable synthetic intermediate. The investigation into the synthesis and reactivity of this compound would therefore contribute valuable knowledge to the field of organic synthesis, providing a new tool for the construction of novel and potentially useful molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9BrF2O B8001966 1-Bromo-3,5-difluoro-2-propoxybenzene

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3,5-difluoro-2-propoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c1-2-3-13-9-7(10)4-6(11)5-8(9)12/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMCURCPWLIMLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 1 Bromo 3,5 Difluoro 2 Propoxybenzene

Convergent and Linear Synthesis Pathways to the Core Structure

The synthesis of 1-Bromo-3,5-difluoro-2-propoxybenzene is typically achieved through a linear synthetic sequence. This approach involves the step-by-step modification of a starting aromatic compound to build the required substitution pattern. The key strategic element in this process is the formation of a highly functionalized intermediate, 4-bromo-2,6-difluorophenol (B12419), which possesses the correct arrangement of halogen and hydroxyl groups before the final installation of the propoxy ether linkage.

A linear pathway is generally preferred over a convergent one for a molecule of this complexity due to the readily available and suitable starting materials that can be sequentially functionalized with a high degree of regiochemical control. The core challenge lies in introducing the substituents in an order that leverages their electronic directing effects to achieve the desired 1-bromo, 2-propoxy, 3,5-difluoro arrangement.

Precursor Selection and Initial Aromatic Functionalization

The selection of an appropriate precursor is paramount for an efficient synthesis. The ideal starting material should possess functionalities that facilitate the regioselective introduction of the remaining groups. Among the various options, difluorinated phenols and anilines are the most strategically sound choices.

2,6-Difluorophenol (B125437) : This precursor is particularly advantageous. The C2 and C6 fluorine atoms exert a deactivating, meta-directing effect, while the C1 hydroxyl group is a powerful activating, ortho- and para-directing group. This combination strongly favors electrophilic substitution at the C4 position (para to the hydroxyl group), making it an excellent candidate for regioselective bromination. The synthesis of 2,6-difluorophenol itself can be achieved from 2,6-difluoroaniline (B139000) through diazotization followed by hydrolysis, often using reagents like sulfuric acid and copper(II) sulfate. chemicalbook.com

2,4-Difluorophenol : While commercially available, this isomer is a less ideal precursor. sigmaaldrich.com The powerful ortho-, para-directing hydroxyl group would direct incoming electrophiles to the C6 and C5 positions. This would lead to a mixture of isomers that are difficult to separate, complicating the path to the desired 2-bromo-4,6-difluorophenol (B1270799) structure.

3,5-Difluoroaniline : This compound serves as a versatile precursor for introducing a bromine atom via the Sandmeyer reaction to produce 1-bromo-3,5-difluorobenzene (B42898). google.comgoogle.com However, the subsequent introduction of a hydroxyl group at the C2 position is challenging and lacks clear regioselectivity.

The following table summarizes the properties of key potential precursors.

Table 1: Properties of Selected Precursors

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Key Properties
2,6-Difluorophenol 28177-48-2 C₆H₄F₂O 130.09 Starting material for regioselective bromination. chemicalbook.com
2,4-Difluorophenol 367-27-1 C₆H₄F₂O 130.09 Melting point: 22.4 °C; Boiling point: 170 °C. sigmaaldrich.com

Given these considerations, the synthetic strategy commencing with 2,6-difluorophenol is the most direct and efficient route for preparing the core aromatic structure.

Regioselective Halogenation Approaches to Difluorinated Benzene (B151609) Intermediates

Electrophilic aromatic substitution is the most common method for introducing a bromine atom onto the difluorinated ring.

Bromination of 2,6-Difluorophenol : The most direct route to the key intermediate, 4-bromo-2,6-difluorophenol, involves the electrophilic bromination of 2,6-difluorophenol. The strong activating and para-directing effect of the hydroxyl group overrides the deactivating effect of the fluorine atoms, directing the bromine atom almost exclusively to the C4 position. A similar reaction, the bromination of 2,6-difluoroaniline in acetic acid, proceeds with high yield (92%), demonstrating the feasibility of this regioselective halogenation. chemicalbook.com

Bromination of 1,3-Difluorobenzene : An alternative pathway involves the bromination of 1,3-difluorobenzene. Using a Lewis acid catalyst such as iron, this reaction yields 1-bromo-2,4-difluorobenzene. google.com While this produces a bromodifluorobenzene, the substitution pattern is incorrect for the direct synthesis of the target molecule, highlighting the importance of proper precursor selection.

Table 2: Representative Electrophilic Bromination Conditions

Starting Material Reagent(s) Solvent Outcome Reference
2,6-Difluoroaniline Bromine Acetic Acid 4-Bromo-2,6-difluoroaniline chemicalbook.com
1,3-Difluorobenzene Liquid Bromine, Iron None (Solvent-free) 1-Bromo-2,4-difluorobenzene google.com
Nucleophilic Aromatic Substitution for Fluorine Introduction

The Sandmeyer reaction provides a robust method for introducing a bromine atom by converting an aromatic amine into a diazonium salt, which is then displaced by a bromide. This reaction is particularly useful for synthesizing bromo-aromatics that are not easily accessible through direct electrophilic bromination.

A well-documented process describes the preparation of 1-bromo-3,5-difluorobenzene from 3,5-difluoroaniline. google.comgoogle.com The process involves diazotizing the aniline (B41778) with sodium nitrite (B80452) (NaNO₂) in the presence of hydrobromic acid (HBr), followed by decomposition of the resulting diazonium salt with copper(I) bromide (CuBr) to yield the final product. google.comgoogle.com While this produces an important difluorinated intermediate, a more strategic application for the target molecule would involve starting with an aminodifluorophenol to install the bromine at the correct position relative to the hydroxyl group.

Construction of the Propoxy Ether Linkage

The final step in the synthesis of this compound is the formation of the ether bond. This is achieved by the O-alkylation of the 4-bromo-2,6-difluorophenol intermediate.

The Williamson ether synthesis is the most widely employed method for this transformation. The reaction proceeds in two stages:

Deprotonation : The phenolic hydroxyl group of 4-bromo-2,6-difluorophenol is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydroxide (B78521) (KOH).

Nucleophilic Attack : The resulting phenoxide attacks an alkylating agent, typically a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane, in a nucleophilic substitution reaction (SN2) to form the desired propoxy ether.

An analogous reaction, the synthesis of 1-bromo-3-(difluoromethoxy)-5-fluorobenzene (B1343080) from 3-bromo-5-fluorophenol, uses potassium hydroxide in isopropanol (B130326) to effect the etherification with chlorodifluoromethane. chemicalbook.com This demonstrates the general applicability of this type of alkylation for highly halogenated phenols.

Table 3: Typical Conditions for Williamson Ether Synthesis

Phenolic Substrate Base Alkylating Agent Solvent Typical Conditions
4-Bromo-2,6-difluorophenol K₂CO₃ or NaH 1-Bromopropane Acetone or DMF Room temperature to reflux

This final alkylation step concludes the linear synthesis, yielding the target compound this compound.

Palladium-Catalyzed C-O Cross-Coupling Reactions with Aryl Bromides

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its etherification counterpart, have become powerful tools for the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These methods offer mild reaction conditions and broad functional group tolerance compared to classical methods. magtech.com.cn The synthesis of this compound would likely start from a precursor such as 1,2-dibromo-3,5-difluorobenzene (B9399) or 2-bromo-1,3-difluoro-5-iodobenzene, where a palladium catalyst facilitates the coupling of an aryl halide with propanol (B110389).

The general catalytic cycle for a C-O coupling reaction begins with the oxidative addition of the aryl halide (Ar-X) to a Pd(0) complex. This is followed by coordination of the alcohol (R-OH) and deprotonation by a base to form a palladium alkoxide intermediate. The final step is reductive elimination, which forms the desired aryl ether (Ar-OR) and regenerates the active Pd(0) catalyst. libretexts.org

Ligand Design and Catalyst Optimization for Aryl Ether Formation

The success of palladium-catalyzed C-O coupling is highly dependent on the choice of ligand coordinated to the palladium center. For the synthesis of alkyl aryl ethers, especially from challenging substrates, specialized phosphine (B1218219) ligands are crucial. magtech.com.cn Sterically hindered and electron-rich biarylphosphine ligands, such as those developed by Buchwald, have proven to be highly effective. acs.org

Ligands like BrettPhos and tBuBrettPhos Pd G3 are designed to accelerate the key steps of the catalytic cycle, particularly the reductive elimination. nih.gov The bulky and electron-donating nature of these ligands promotes the formation of the C-O bond and stabilizes the palladium center. For instance, in the coupling of a demanding aryl bromide, the use of a tBuBrettPhos Pd G3 precatalyst showed significantly higher efficiency compared to earlier generation catalysts. nih.gov The choice of base is also critical, with common bases including sodium tert-butoxide (NaOt-Bu), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). libretexts.org

Table 1: Comparison of Ligand Classes for Palladium-Catalyzed C-O Coupling

Scope and Limitations with Fluorinated Aromatic Substrates

Research has shown that palladium-catalyzed methods are effective for the coupling of fluorinated alcohols with a variety of (hetero)aryl bromides. nih.gov These protocols demonstrate excellent functional group tolerance, accommodating electron-rich and electron-poor arenes. nih.gov However, challenges can arise. For instance, highly electron-poor ligands may be required to accelerate the catalytic cycle. rsc.org Furthermore, certain functional groups on the aryl halide can be incompatible with the strong bases often used, although using weaker bases like Cs₂CO₃ or K₃PO₄ can mitigate these issues. libretexts.orgnih.gov The coupling of substrates with acidic protons can also be challenging, though successful examples exist. nih.gov

Copper-Catalyzed Methodologies for Alkyl Aryl Ether Synthesis

Copper-catalyzed C-O cross-coupling, often referred to as the Ullmann condensation or Ullmann-type reaction, is a classical and still relevant method for synthesizing aryl ethers. wikipedia.orgorganic-chemistry.org This approach is an important alternative to palladium-catalyzed systems. acs.org The reaction typically involves coupling an aryl halide with an alcohol in the presence of a copper catalyst and a base at elevated temperatures. wikipedia.org

Modern Ullmann-type reactions often employ soluble copper salts (e.g., CuI, CuBr) and a ligand to facilitate the reaction under milder conditions. magtech.com.cnorganic-chemistry.org Ligands such as 1,10-phenanthroline (B135089) and its derivatives, N,N-dimethylglycine, or various diamines have been shown to be effective. magtech.com.cnorganic-chemistry.orgnih.gov For the synthesis of this compound, this would involve reacting a precursor like 1,2-dibromo-3,5-difluorobenzene with propanol using a copper catalyst. The reactivity of aryl halides in these reactions generally follows the trend I > Br > Cl. mdpi.com

Williamson Ether Synthesis in the Context of Halogenated Phenols

The Williamson ether synthesis is a fundamental and straightforward method for forming ethers. sid.ir It involves the reaction of an alkoxide with a primary alkyl halide. In the context of synthesizing this compound, the most direct approach would be the reaction of the sodium or potassium salt of 1-bromo-3,5-difluorophenol with a propyl halide (e.g., 1-propyl bromide).

The first step is the deprotonation of the phenol (B47542) with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the more nucleophilic phenoxide. This phenoxide then displaces the halide from the alkylating agent in an Sₙ2 reaction. While this method is robust, the presence of halogens on the phenol can influence its acidity and the nucleophilicity of the resulting phenoxide. However, the reaction is generally tolerant of such substitutions. A potential challenge with halogenated phenols is the possibility of competing nucleophilic aromatic substitution, although this typically requires more forcing conditions than the Williamson ether synthesis.

Advanced Synthetic Techniques and Reaction Optimization

Microwave-Assisted Organic Synthesis for Accelerated Reaction Rates

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, and improve yields. benthamdirect.commdpi.com This method utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture through dielectric heating. orgchemres.org

MAOS can be applied to all the synthetic methodologies described above. For instance, microwave irradiation has been successfully used to accelerate palladium-catalyzed cross-coupling reactions, including C-C and C-N bond formations. mdpi.comrsc.orgacs.org Similarly, the Williamson ether synthesis can be performed efficiently under microwave conditions, often solvent-free on a solid support, which aligns with the principles of green chemistry. sid.irbenthamdirect.comorgchemres.org The application of microwave heating to the synthesis of this compound could lead to significantly faster and more efficient production, making it an attractive technique for process optimization. orgchemres.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Times

Referenced Chemical Compounds

Flow Chemistry Methodologies for Continuous Production

The batch synthesis of this compound can be effectively translated into a continuous flow process, offering significant advantages in terms of safety, efficiency, and scalability. nih.gov The etherification step, in particular, is well-suited for a flow chemistry setup.

A continuous flow system for the Williamson ether synthesis of this compound would typically involve the following components:

Reagent Streams: Two separate streams would be established. The first would contain the 1-bromo-3,5-difluorophenol precursor dissolved in a suitable organic solvent, such as dimethylformamide (DMF) or acetonitrile. The second stream would contain the base (e.g., sodium hydroxide or potassium hydroxide) in an aqueous solution, along with a phase-transfer catalyst.

Mixing: The two streams would be continuously pumped and merged at a T-junction or a micromixer. The efficient mixing in a microreactor ensures rapid formation of the phenoxide ion.

Reaction Coil: The combined stream would then enter a heated reaction coil, where the SN2 reaction with the propyl halide (which can be introduced as a third stream or pre-mixed with the phenolic stream) takes place. The residence time in the coil, which is a function of the coil volume and the total flow rate, can be precisely controlled to maximize conversion.

In-line Quenching and Separation: The product stream exiting the reactor can be continuously quenched with an aqueous solution to stop the reaction. Subsequent in-line liquid-liquid extraction can be employed to separate the organic product from the aqueous phase.

The use of a flow reactor provides superior heat and mass transfer compared to batch reactors, which is particularly beneficial for exothermic reactions. jst.org.in Furthermore, the small reactor volume enhances safety when working with potentially hazardous reagents.

Table 1: Hypothetical Flow Chemistry Parameters for the Synthesis of this compound

ParameterValue
Reagent Stream 1
Concentration of 1-bromo-3,5-difluorophenol0.5 M in DMF
Flow Rate0.5 mL/min
Reagent Stream 2
Concentration of NaOH2.0 M in Water
Concentration of Tetrabutylammonium Bromide0.05 M
Flow Rate0.2 mL/min
Reagent Stream 3
1-BromopropaneNeat
Flow Rate0.1 mL/min
Reactor Conditions
Reactor TypePFA Tubing Coil
Reactor Volume5 mL
Temperature80 °C
Residence Time~6.25 min
Output
Estimated Throughput~1.5 g/hour

High-Throughput Experimentation in Reaction Condition Screening

High-throughput experimentation (HTE) is a powerful methodology to rapidly screen and optimize reaction conditions for the synthesis of this compound. The Williamson etherification step, with its multiple reaction parameters, is an ideal candidate for HTE.

An HTE workflow for this synthesis would involve a multi-well plate format, where a large number of reactions can be run in parallel, each with a slight variation in one or more parameters. Automated liquid handling robots would be used to dispense precise amounts of the reactants, base, solvent, and catalyst into each well.

The parameters that can be systematically varied in an HTE screen include:

Base: A variety of inorganic and organic bases (e.g., NaOH, KOH, K2CO3, Cs2CO3, DBU) can be screened.

Solvent: A range of polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) and their mixtures can be evaluated.

Propylating Agent: Different propyl halides (e.g., 1-bromopropane, 1-iodopropane) can be tested for their reactivity.

Catalyst: The effect of different phase-transfer catalysts and their concentrations can be assessed.

Temperature: The reaction plate can be heated to various temperatures to determine the optimal thermal conditions.

Stoichiometry: The molar ratios of the reactants can be varied to maximize yield and minimize by-product formation.

After the reactions are complete, the plates are analyzed using high-throughput analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), to determine the yield of the desired product in each well. This data can then be used to identify the optimal reaction conditions.

Table 2: Example of a High-Throughput Screening Plate Layout for the Williamson Ether Synthesis of this compound

WellBase (1.5 eq)SolventTemperature (°C)
A1NaOHDMF60
A2KOHDMF60
A3K2CO3DMF60
B1NaOHDMSO60
B2KOHDMSO60
B3K2CO3DMSO60
C1NaOHAcetonitrile60
C2KOHAcetonitrile60
C3K2CO3Acetonitrile60
D1NaOHDMF80
D2KOHDMF80
D3K2CO3DMF80

Spectroscopic and Structural Analysis of this compound Currently Unavailable

A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound This compound has yielded insufficient public domain information to construct a detailed scientific article as requested.

Extensive queries of scientific databases and chemical information repositories did not locate specific experimental data for this compound. While information is readily available for the related structure, 1-Bromo-3,5-difluorobenzene, and its isomers, the presence of the 2-propoxy group significantly alters the molecular structure and, consequently, its spectroscopic fingerprint. Using data from these related but distinct molecules would be scientifically inaccurate and would not pertain to the specific compound of interest.

Therefore, the generation of a thorough and scientifically accurate article detailing the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic properties of this compound is not possible at this time. The required detailed research findings and data for the specified subsections, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, 2D NMR, and IR analysis, are not available in the searched scientific literature and databases.

Advanced Spectroscopic and Structural Characterization of 1 Bromo 3,5 Difluoro 2 Propoxybenzene

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Raman Spectroscopy for Complementary Vibrational Mode Assessment

Raman spectroscopy serves as a vital analytical tool, complementary to infrared (IR) spectroscopy, for probing the vibrational modes of 1-Bromo-3,5-difluoro-2-propoxybenzene. The technique provides insight into the molecular structure by detecting inelastic scattering of monochromatic light. The polarizability of a bond, rather than the change in dipole moment, determines the intensity of a Raman signal. This makes Raman particularly effective for identifying symmetric vibrations and bonds involving heavy atoms, such as the carbon-bromine bond, as well as the aromatic ring system.

The Raman spectrum of this compound is expected to be characterized by several key vibrational modes. Benzene (B151609), a foundational aromatic paradigm, possesses thirty vibrational modes, which are modified by substitution. nih.gov In this substituted benzene derivative, the key functional groups—the aromatic ring, carbon-fluorine (C-F) bonds, carbon-bromine (C-Br) bond, and the propoxy group (–O–CH₂CH₂CH₃)—all contribute distinct signals.

Expected Raman Shifts and Vibrational Mode Assignments:

Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: The propoxy group will exhibit symmetric and asymmetric C-H stretching vibrations from its CH₂ and CH₃ groups in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: The characteristic C=C stretching vibrations of the benzene ring are expected between 1400 and 1650 cm⁻¹. The substitution pattern influences the exact positions and intensities of these peaks.

C-F Stretching: Strong C-F stretching vibrations are anticipated in the 1100-1350 cm⁻¹ region. The presence of two fluorine atoms will likely result in multiple bands.

C-O-C Stretching: The ether linkage of the propoxy group will produce symmetric and asymmetric stretching modes, typically found between 1000 and 1250 cm⁻¹.

C-Br Stretching: A strong, low-frequency band corresponding to the C-Br stretch is expected in the 500-650 cm⁻¹ region. This peak is often prominent in Raman spectra due to the high polarizability of the C-Br bond.

Ring Deformation Modes: Various in-plane and out-of-plane bending and deformation modes of the substituted benzene ring will appear at lower frequencies (<1000 cm⁻¹).

A data table summarizing the predicted key Raman shifts for this compound is provided below.

Predicted Raman Shift (cm⁻¹)Vibrational Mode AssignmentFunctional Group
3000-3100Aromatic C-H StretchBenzene Ring
2870-2980Aliphatic C-H StretchPropoxy Group
1400-1650Aromatic C=C StretchBenzene Ring
1100-1350C-F StretchAryl Fluoride (B91410)
1000-1250C-O-C Asymmetric StretchAryl Propyl Ether
500-650C-Br StretchAryl Bromide

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When a molecule like this compound is introduced into a mass spectrometer, it is ionized, typically forming a molecular ion ([M]⁺•), which can then break apart into smaller, charged fragments. libretexts.org The resulting mass spectrum displays the relative abundance of these ions, creating a unique fragmentation pattern that acts as a molecular fingerprint.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to measure the mass of a molecule with extremely high accuracy (typically to within 0.001 atomic mass units). This precision allows for the unambiguous determination of the elemental formula of a compound from its exact mass. For this compound (C₉H₉BrF₂O), HRMS can distinguish its molecular ion from other ions that might have the same nominal mass but different elemental compositions.

The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak. The [M]⁺• and [M+2]⁺• peaks will appear with a relative intensity ratio of approximately 1:1. The exact masses for each isotopic variant of the molecular ion can be calculated precisely.

Below is a table detailing the calculated exact masses for the primary isotopic molecular ions of this compound.

Ion FormulaIsotope CompositionCalculated Exact Mass (Da)
[C₉H₉⁷⁹BrF₂O]⁺•¹²C₉¹H₉⁷⁹Br¹⁹F₂¹⁶O253.9804
[C₉H₉⁸¹BrF₂O]⁺•¹²C₉¹H₉⁸¹Br¹⁹F₂¹⁶O255.9784

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomeric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scioninstruments.com It is an indispensable tool for assessing the purity of this compound and for identifying and quantifying any isomeric impurities that may be present from its synthesis. perlan.com.pl For instance, isomers such as 1-bromo-2,4-difluoro-6-propoxybenzene or 1-bromo-3,5-difluoro-4-propoxybenzene would be separated chromatographically before being individually analyzed by the mass spectrometer.

The fragmentation pattern observed in the mass spectrum provides structural information. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations. Key fragmentation pathways for ethers often involve cleavage of the C-C bond alpha to the oxygen atom. libretexts.org For this molecule, major predicted fragmentation pathways include:

Loss of the propyl group: Cleavage of the O-propyl bond to yield a [M - C₃H₇]⁺ ion.

Loss of a propene molecule: Through a McLafferty-type rearrangement, leading to the loss of propene (C₃H₆) and the formation of a [M - C₃H₆]⁺• ion.

Benzylic-type cleavage: Although not a traditional benzylic position, cleavage of the ethyl group from the propyl chain (loss of C₂H₅) is a common pathway in alkyl chains, resulting in a [M - C₂H₅]⁺ ion. docbrown.info

Loss of bromine: Cleavage of the C-Br bond to form a [M - Br]⁺ ion.

The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z), assuming the ⁷⁹Br isotope for simplicity.

Predicted m/zIon Fragment FormulaLikely Origin of Fragment
254/256[C₉H₉BrF₂O]⁺•Molecular Ion ([M]⁺•)
211/213[C₆H₃BrF₂O]⁺Loss of propene (C₃H₆)
175[C₉H₉F₂O]⁺Loss of Bromine (Br•)
91[C₇H₇]⁺Tropylium ion, a common rearrangement fragment in alkylbenzenes

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. rigaku.com This technique can provide detailed information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it reveals how individual molecules pack together, which is governed by various intermolecular interactions.

Single-Crystal X-ray Diffraction for Bond Lengths, Angles, and Conformations

By successfully growing a single crystal of this compound, single-crystal X-ray diffraction analysis can yield its exact molecular structure. nih.govgrowingscience.com This would confirm the substitution pattern on the benzene ring and determine the precise conformation of the flexible propoxy side chain.

While specific experimental data for this compound is not available, typical bond lengths and angles can be predicted based on known values for similar chemical environments. The electron-withdrawing nature of the fluorine atoms and the steric bulk of the bromine and propoxy groups are expected to cause slight distortions in the geometry of the benzene ring from a perfect hexagon. The propoxy chain is flexible and its conformation in the crystal will be the one that best accommodates the demands of the crystal packing forces.

The following table presents estimated values for key geometric parameters based on data from analogous structures.

ParameterAtoms InvolvedEstimated Value
Bond LengthC-Br~1.90 Å
Bond LengthC-F~1.35 Å
Bond LengthC(aromatic)-O~1.37 Å
Bond LengthO-C(aliphatic)~1.43 Å
Bond AngleC-C(Br)-C~120°
Bond AngleC-C(F)-C~120°
Bond AngleC-O-C~118°
Torsion AngleC(aromatic)-C(aromatic)-O-C(aliphatic)Variable (describes propoxy orientation)

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules of this compound arrange themselves in a crystal lattice is dictated by a network of non-covalent intermolecular interactions. acs.orgnih.gov The presence of halogen atoms (Br, F), an ether oxygen, and an aromatic ring system creates multiple opportunities for specific and directional interactions that guide the supramolecular assembly.

Key expected interactions include:

Halogen Bonding: The electropositive region (σ-hole) on the bromine atom can act as a Lewis acid, forming a halogen bond with a Lewis basic site, such as the ether oxygen or a fluorine atom on a neighboring molecule (C-Br···O or C-Br···F). nih.govnih.gov These interactions are highly directional and can be a dominant force in the crystal packing. rsc.org

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are likely to be present, involving the aromatic and aliphatic C-H groups as donors and the ether oxygen and fluorine atoms as acceptors. researchgate.net

π–π Stacking: The electron-deficient nature of the difluorinated benzene ring, influenced by the electron-withdrawing fluorine atoms, may promote offset π–π stacking interactions with adjacent rings. acs.orgnumberanalytics.com

The interplay of these diverse interactions would result in a unique three-dimensional supramolecular architecture, the specifics of which could only be fully elucidated through experimental X-ray diffraction studies. mdpi.com

Reactivity Profiles and Transformational Pathways of 1 Bromo 3,5 Difluoro 2 Propoxybenzene

Cross-Coupling Reactions at the Aryl Bromine Center

The carbon-bromine bond in 1-bromo-3,5-difluoro-2-propoxybenzene is the primary site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is a powerful method for forging carbon-carbon bonds between organohalides and organoboron compounds, typically boronic acids or their esters. nih.govwikipedia.org For this compound, this reaction would involve its coupling with a variety of boronic acids under palladium catalysis to yield substituted 3,5-difluoro-2-propoxybenzene derivatives. The general transformation is depicted below:

General Reaction Scheme:

This compound + R-B(OH)₂ --(Pd catalyst, Base)--> 1-R-3,5-difluoro-2-propoxybenzene

The reaction mechanism proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be tailored depending on the specific boronic acid used.

Anticipated Reaction Parameters for Suzuki-Miyaura Coupling:

Parameter Typical Reagents/Conditions
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂
Ligand PPh₃, dppf, SPhos, XPhos
Base K₂CO₃, Cs₂CO₃, K₃PO₄, NaOt-Bu
Solvent Toluene, Dioxane, DMF, Acetonitrile/Water mixtures

| Temperature | Room temperature to 120 °C |

Heck Coupling Reactions for Olefinic Substitutions

The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted olefins. beilstein-journals.org In the context of this compound, this would allow for the introduction of a vinyl group at the 1-position.

General Reaction Scheme:

This compound + R-CH=CH₂ --(Pd catalyst, Base)--> 1-(R-CH=CH)-3,5-difluoro-2-propoxybenzene

The Heck reaction typically employs a palladium catalyst and a base to regenerate the active catalyst. beilstein-journals.org The regioselectivity and stereoselectivity of the addition to the olefin are important considerations.

Anticipated Reaction Parameters for Heck Coupling:

Parameter Typical Reagents/Conditions
Palladium Catalyst Pd(OAc)₂, PdCl₂(PPh₃)₂
Ligand PPh₃, P(o-tol)₃
Base Et₃N, K₂CO₃, NaOAc
Solvent DMF, Acetonitrile, Toluene

| Temperature | 80 - 140 °C |

Sonogashira Coupling Reactions for Alkynyl Introduction

The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper complexes. organic-chemistry.org This reaction would enable the synthesis of 1-alkynyl-3,5-difluoro-2-propoxybenzene derivatives.

General Reaction Scheme:

This compound + R-C≡CH --(Pd catalyst, Cu catalyst, Base)--> 1-(R-C≡C)-3,5-difluoro-2-propoxybenzene

The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. libretexts.org

Anticipated Reaction Parameters for Sonogashira Coupling:

Parameter Typical Reagents/Conditions
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Et₃N, i-Pr₂NH
Solvent THF, DMF, Toluene

| Temperature | Room temperature to 80 °C |

Buchwald-Hartwig Amination for Aryl C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between aryl halides and a wide variety of amines. wikipedia.org This reaction would provide access to a range of N-aryl derivatives of 3,5-difluoro-2-propoxybenzene.

General Reaction Scheme:

This compound + R¹R²NH --(Pd catalyst, Ligand, Base)--> 1-(R¹R²N)-3,5-difluoro-2-propoxybenzene

The success of the Buchwald-Hartwig amination is highly dependent on the choice of a suitable phosphine (B1218219) ligand, which facilitates the catalytic cycle. wikipedia.org

Anticipated Reaction Parameters for Buchwald-Hartwig Amination:

Parameter Typical Reagents/Conditions
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand BINAP, Xantphos, RuPhos, BrettPhos
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane

| Temperature | 80 - 120 °C |

Nucleophilic Aromatic Substitution (SNAr) Reactions and Reactivity Enhancement

Influence of Fluorine Substituents on SNAr Reactivity

The two fluorine atoms on the aromatic ring of this compound are expected to have a significant impact on its susceptibility to nucleophilic aromatic substitution (SNAr). Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I effect). In SNAr reactions, electron-withdrawing groups are crucial as they stabilize the negatively charged intermediate (Meisenheimer complex) formed upon nucleophilic attack.

The fluorine atoms are positioned ortho and para to the bromine atom. This placement is particularly effective for activating the aryl halide towards nucleophilic attack. The electron-withdrawing nature of the fluorine atoms polarizes the C-Br bond and also stabilizes the anionic intermediate through resonance and inductive effects. Consequently, this compound is predicted to be significantly more reactive in SNAr reactions compared to non-fluorinated bromo-propoxybenzene analogues.

General Reaction Scheme:

This compound + Nu⁻ --(Solvent, Heat)--> 1-Nu-3,5-difluoro-2-propoxybenzene

A variety of nucleophiles, such as alkoxides, thiolates, and amines, could potentially displace the bromide under suitable conditions. The propoxy group, being an electron-donating group, might slightly deactivate the ring towards nucleophilic attack compared to a simple hydrogen atom, but the strong activating effect of the two fluorine atoms is expected to be the dominant factor.

Regioselectivity in Nucleophilic Displacement of Halogens

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. In this compound, the fluorine atoms, being more electronegative than bromine, strongly activate the benzene (B151609) ring towards nucleophilic attack.

The regioselectivity of nucleophilic displacement is influenced by the position of the activating groups and the stability of the intermediate Meisenheimer complex. libretexts.org In polyfluoroarenes, substitution of a fluorine atom is generally favored over a bromine atom. mdpi.com The two fluorine atoms in this compound are situated meta to each other, and their electron-withdrawing effects are additive at the carbon bearing the bromine and the carbon ortho to the propoxy group.

Table 1: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

NucleophilePredicted Major ProductRationale
Strong, small nucleophile (e.g., MeO⁻)1-Bromo-3-fluoro-5-methoxy-2-propoxybenzene or 1-Bromo-5-fluoro-3-methoxy-2-propoxybenzeneFluorine is a better leaving group in SNAr. The position of substitution would be influenced by the combined electronic effects of all substituents.
Bulky nucleophileReaction may be slow or require harsh conditionsSteric hindrance from the propoxy group and adjacent bromine atom could impede attack at the fluorine positions.

Halogen-Metal Exchange and Directed Ortho Metalation (DoM) Strategies

Halogen-metal exchange is a powerful tool for the functionalization of aryl halides. nih.govtcnj.edu This reaction typically involves the treatment of an aryl bromide or iodide with an organolithium reagent at low temperatures to generate a highly reactive aryllithium species, which can then be quenched with various electrophiles. tcnj.edu

For this compound, the bromine atom is the most likely site for halogen-metal exchange, as the carbon-bromine bond is weaker than the carbon-fluorine bond. The reaction would proceed as follows:

C9H9BrF2O + R-Li → C9H9LiF2O + R-Br

Directed Ortho Metalation (DoM) is another important strategy for the regioselective functionalization of aromatic rings. wikipedia.org This process relies on the presence of a directing metalation group (DMG) that coordinates with the organolithium reagent, facilitating deprotonation at an adjacent ortho position. The alkoxy group, such as the propoxy group in the target molecule, is a known, albeit moderate, directing group. wikipedia.org

In this compound, the propoxy group could direct lithiation to the adjacent C-6 position. However, the presence of the bromine atom at C-1 introduces a competition between halogen-metal exchange and DoM. The outcome is highly dependent on the reaction conditions, including the choice of organolithium reagent and temperature. The use of a combination of reagents, such as i-PrMgCl and n-BuLi, has been shown to achieve selective halogen-metal exchange even in the presence of directing groups. nih.gov

Table 2: Potential Products from Halogen-Metal Exchange and DoM

ReactionReagentPredicted IntermediatePotential Product (after electrophilic quench, e.g., with CO₂)
Halogen-Metal Exchangen-BuLi, low temperature3,5-Difluoro-2-propoxy-phenyllithium3,5-Difluoro-2-propoxybenzoic acid
Directed Ortho Metalations-BuLi/TMEDA1-Bromo-3,5-difluoro-2-propoxy-6-lithiated benzene2-Bromo-4,6-difluoro-3-propoxybenzoic acid

Probing the Reactivity of the Propoxy Ether Linkage

The propoxy ether linkage in this compound is generally stable under neutral and basic conditions. However, it can be cleaved under strongly acidic conditions, typically with strong hydrohalic acids like HBr or HI. libretexts.orglibretexts.org

The cleavage of aryl alkyl ethers proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. libretexts.org The regioselectivity of the cleavage depends on the nature of the alkyl and aryl groups. In the case of this compound, the C(aryl)-O bond is stronger than the C(propyl)-O bond due to the sp² hybridization of the aromatic carbon. Therefore, cleavage will occur at the propyl-oxygen bond, yielding 3-bromo-2,6-difluorophenol (B1289353) and a propyl halide.

C9H9BrF2O + HX → C6H3BrF2OH + CH3CH2CH2X (where X = Br, I)

This reaction is a standard method for the dealkylation of aryl ethers and would be an expected transformation for this compound under appropriate acidic conditions. masterorganicchemistry.commasterorganicchemistry.com

Cascade Reactions and Tandem Processes for Complex Product Formation

The multiple reactive sites on this compound offer the potential for cascade or tandem reactions, where a single set of reagents initiates a sequence of transformations to build molecular complexity in a single pot.

For instance, a halogen-metal exchange reaction could be the entry point into a cascade process. After the initial formation of the aryllithium species at the C-1 position, the introduction of a suitable bifunctional electrophile could lead to an intramolecular cyclization. For example, reaction with a molecule containing both an aldehyde and a leaving group could result in initial addition to the aldehyde followed by an intramolecular nucleophilic substitution to form a new ring system.

While no specific examples of cascade reactions involving this compound are documented, the principles of tandem reactions on polyhalogenated aromatics suggest possibilities. A sequence involving a halogen-metal exchange followed by a cross-coupling reaction, or a DoM followed by a subsequent functionalization, could be envisioned to construct complex molecular architectures from this versatile building block. The precise design of such a cascade would depend on the careful selection of reagents and reaction conditions to control the chemoselectivity at each step.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3,5 Difluoro 2 Propoxybenzene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of 1-Bromo-3,5-difluoro-2-propoxybenzene. These methods provide a detailed picture of the molecule's geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. tandfonline.com For this compound, DFT calculations are instrumental in determining the most stable geometric conformations. The presence of the flexible propoxy group introduces several rotational degrees of freedom, leading to various possible conformers.

A conformational analysis using DFT would typically involve scanning the potential energy surface by systematically rotating the bonds of the propoxy chain. researchgate.net The results would identify the global minimum energy conformer, which represents the most stable structure of the molecule, as well as other low-energy conformers that might be present at room temperature. eurjchem.com

Illustrative Data Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Hypothetical Data)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.905
C-F (meta)1.352
C-O (propoxy)1.370
O-C (propyl)1.430
C-C-C (propyl)112.5
C-O-C-C178.5
C-C-O-C-85.2

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations at a common level of theory (e.g., B3LYP/6-311G(d,p)). Actual values would require specific computational studies.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. eurjchem.com

For this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions susceptible to electrophilic attack, while the LUMO distribution would highlight sites prone to nucleophilic attack. This is particularly relevant for understanding its potential role in organic synthesis. ed.ac.uk

Illustrative Data Table 2: Calculated Frontier Molecular Orbital Energies of this compound (Hypothetical Data)

OrbitalEnergy (eV)
HOMO-6.85
LUMO-0.95
HOMO-LUMO Gap5.90

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis. The actual energies would depend on the specific computational method and basis set used.

Electrostatic Potential (ESP) surface mapping is a valuable tool for visualizing the charge distribution of a molecule. walisongo.ac.id The ESP map displays regions of positive and negative electrostatic potential on the electron density surface, which are color-coded for easy interpretation. Red areas typically represent regions of negative potential (electron-rich), while blue areas indicate positive potential (electron-poor). researchgate.net

In this compound, the ESP map would reveal the influence of the electronegative halogen atoms (bromine and fluorine) and the oxygen atom of the propoxy group on the charge distribution of the benzene (B151609) ring. researchgate.net The bromine atom is expected to have a region of positive potential, known as a σ-hole, along the C-Br bond axis, which is significant for halogen bonding. researchgate.net The fluorine atoms and the oxygen atom, being highly electronegative, would create regions of negative potential.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide information on static molecular properties, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, molecular flexibility, and interactions with the environment. nih.gov

For this compound, MD simulations could be used to explore the conformational landscape of the flexible propoxy chain in different solvents or at various temperatures. This would provide a more realistic picture of its behavior in a condensed phase compared to the gas-phase calculations from DFT. Such simulations are valuable for understanding how the molecule might interact with biological receptors or other molecules in solution. nih.gov

Analysis of Intermolecular Interactions and Non-Covalent Bonding Phenomena

Non-covalent interactions play a crucial role in determining the physical properties and biological activity of molecules. For this compound, the presence of multiple halogen atoms makes the study of halogen bonding particularly important.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. acs.org The strength of this interaction generally follows the order I > Br > Cl > F. acs.org The bromine atom in this compound, with its electropositive σ-hole, is a potential halogen bond donor. It can interact with electron-rich atoms like oxygen or nitrogen from neighboring molecules.

While fluorine is generally a poor halogen bond donor, under certain circumstances, C-F bonds can participate in weak halogen-like interactions, especially in polyfluorinated aromatic systems. nih.gov Theoretical studies can quantify the strength and directionality of these halogen bonds, providing valuable information for crystal engineering and materials science. chemistryviews.orgresearchgate.net

Weak Hydrogen Bonding (e.g., C-H...F, C-H...O) and Aromatic Stacking Interactions

Theoretical studies on this compound reveal the significant role of subtle, non-covalent forces in dictating its supramolecular architecture and interactions. These forces include weak hydrogen bonds and aromatic stacking, which are crucial in contexts ranging from crystal engineering to molecular recognition. nih.govrsc.org

Weak Hydrogen Bonding: The presence of the propoxy group and fluorine atoms introduces the potential for multiple weak hydrogen bonds. The aliphatic protons on the propoxy chain can act as donors in C-H···F and C-H···O interactions.

C-H···F Interactions: These interactions are generally classified as weak hydrogen bonds. rsc.org Computational analyses on similar fluorinated organic molecules show that these bonds have interaction energies typically around -0.4 kcal/mol and are primarily driven by a combination of electrostatic and dispersion forces, with dispersion often being the stronger component in neutral fragments. rsc.org The geometry of these bonds can be flexible; while calculations on isolated molecular pairs often show a preference for linear arrangements, the constraints of a crystal lattice mean that observed angles (e.g., ∠C–H⋯F) often peak around 120°. rsc.org For this compound, intramolecular C-H···F bonds between the propoxy chain and the adjacent fluorine atom are possible, potentially influencing the preferred conformation of the side chain.

Aromatic Stacking Interactions: The difluorinated benzene ring of the molecule participates in π-π stacking interactions. These interactions are fundamental to the structure of DNA and proteins and are governed by a complex interplay of forces. purdue.edu Computational studies on benzene dimers and their substituted derivatives show that the most stable arrangement is not a perfectly eclipsed sandwich but rather a parallel-displaced or a T-shaped (edge-to-face) geometry. nih.govacs.org

For substituted benzenes, the nature of the substituents significantly modulates the stacking energy. The electron-withdrawing fluorine atoms and the bromine atom, along with the electron-donating propoxy group, create a complex electrostatic potential on the surface of the aromatic ring. This influences whether stacking interactions are enhanced or diminished compared to unsubstituted benzene. rsc.org The primary forces at play in aromatic stacking are dispersion and electrostatics. While dispersion is broadly attractive, the electrostatic component can be either attractive or repulsive depending on the relative orientation and electronic nature of the interacting rings. nih.govlibretexts.org

Quantification of Interaction Energies and Nature of Forces (Electrostatic vs. Dispersion)

To precisely quantify the non-covalent interactions governing this compound, high-level quantum chemical methods are employed. Symmetry-Adapted Perturbation Theory (SAPT) is a particularly powerful technique as it provides not only an accurate total interaction energy but also decomposes it into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. chemrxiv.orgwikipedia.org This decomposition is crucial for understanding the fundamental nature of the intermolecular forces.

Studies on halogenated aromatic molecules show that dispersion forces generally play a major, often dominant, role in stabilizing π-π stacking and halogen-π interactions, accounting for 50% to 80% of the total attraction. mdpi.com The electrostatic component, however, is highly sensitive to the specific geometry and the electronic character of the substituents. rsc.org For instance, in the benzene dimer, the interaction energy is approximately -2.7 to -2.8 kcal/mol, with dispersion being the key attractive force. nih.govacs.org The introduction of halogen substituents can significantly alter this balance.

Below is a representative data table illustrating a hypothetical SAPT0 analysis for a parallel-displaced dimer of this compound. The values are analogous to those found in computational studies of similar substituted benzene dimers.

Interaction ComponentEstimated Energy (kcal/mol)ContributionNature of Force
Electrostatics (E_elec)-4.5AttractiveElectrostatic
Exchange (E_exch)7.0RepulsivePauli Repulsion
Induction (E_ind)-1.5AttractivePolarization
Dispersion (E_disp)-6.0AttractiveElectron Correlation
Total Interaction Energy (E_total) -5.0 Net Attractive Sum of all forces

This table is generated based on typical values from SAPT analyses of substituted aromatic dimers and is for illustrative purposes. chemrxiv.orgresearchgate.net

This analysis highlights that while electrostatic interactions between the polarized rings are significant, the dominant attractive contributions for substituted aromatic systems often come from dispersion forces. mdpi.com The balance between these forces dictates the optimal geometry of molecular aggregates, such as the preference for parallel-displaced or T-shaped arrangements over a direct sandwich configuration. purdue.eduacs.org

Mechanistic Studies of Reactions Involving this compound

Computational chemistry provides indispensable tools for elucidating the detailed mechanisms of chemical reactions, offering insights that are often inaccessible through experimental means alone. rsc.orgresearchgate.net For a substituted aromatic compound like this compound, theoretical studies can map out entire reaction pathways, characterize fleeting intermediates, and identify rate-determining transition states for processes such as electrophilic or nucleophilic aromatic substitution.

Transition State Characterization and Reaction Pathway Elucidation

A cornerstone of mechanistic computational chemistry is the location and characterization of transition states (TS). A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that connects reactants to products. researchgate.net Using methods like Density Functional Theory (DFT), researchers can optimize the geometry of these transient species. rsc.org

For example, in a potential electrophilic bromination reaction at an unsubstituted carbon of this compound, computational analysis would involve:

Locating the Transition State: Algorithms search the potential energy surface for a first-order saddle point, which corresponds to the TS.

Frequency Calculation: A key confirmation of a true TS is the presence of exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking of a C-H bond and the forming of a C-Br bond). researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation maps the path downhill from the TS on both sides, confirming that it correctly connects the reactant and product states (or intermediates). rsc.org

A computational study on the electrophilic bromination of anisole (B1667542) (methoxybenzene), an analog for the propoxy-substituted benzene, showed that the reaction proceeds via an addition-elimination mechanism without the formation of a stable charged intermediate (Wheland intermediate). rsc.org The ortho/para directing effect of the alkoxy group was attributed to a combination of electron delocalization and stabilizing non-covalent interactions in the transition state. rsc.org Similar principles would govern the reactivity of this compound.

Prediction of Reaction Outcomes and Selectivity through Computational Methods

Beyond elucidating pathways, computational methods are increasingly used to predict the outcomes and selectivity (chemo-, regio-, and stereoselectivity) of reactions. arxiv.org

DFT-Based Predictions: For reactions like electrophilic aromatic substitution on this compound, DFT can be used to predict the most likely site of attack. This is often done by comparing the activation energies for attack at different positions on the ring. The path with the lowest activation barrier is kinetically favored. rsc.org Alternatively, the relative stability of the potential intermediates (sigma-complexes) can be calculated, which often correlates well with the observed product distribution. researchgate.net For heteroaromatic systems, it has been shown that the carbon atom with the lowest calculated protonation energy often corresponds to the most nucleophilic center and the site of electrophilic attack. chemrxiv.org

Machine Learning in Reaction Prediction: A newer and highly promising approach involves the use of machine learning (ML). eurekalert.org Models are trained on vast datasets of known chemical reactions. acs.org These models can learn complex relationships between reactant structures and reaction outcomes without being programmed with explicit chemical rules. For predicting the regioselectivity of electrophilic aromatic halogenations, ML models have achieved high accuracy (over 90% in some cases) by using quantum mechanics-derived descriptors or molecular fingerprints as input. acs.orgnih.govrsc.org Such a model could predict the most probable site of, for instance, nitration or further halogenation on this compound by analyzing its electronic and structural features and comparing them to the patterns learned from thousands of other reactions. acs.orgacs.org

Applications of 1 Bromo 3,5 Difluoro 2 Propoxybenzene As a Versatile Synthetic Intermediate

Building Block for Advanced Fluorinated Aromatics

The 1-bromo-3,5-difluorobenzene (B42898) moiety is a valuable scaffold in the design of advanced fluorinated aromatic compounds. The propoxy group in 1-Bromo-3,5-difluoro-2-propoxybenzene adds another layer of functionality, allowing for the synthesis of a diverse range of derivatives with tailored properties.

Design and Synthesis of Analogues with Tunable Electronic and Steric Properties

The strategic placement of fluorine atoms on the benzene (B151609) ring significantly influences the electronic environment of the molecule. This, combined with the steric bulk and electronic nature of the propoxy group, allows for the precise tuning of the properties of resulting analogues. The bromine atom serves as a handle for introducing various substituents through reactions like Suzuki, Heck, and Sonogashira couplings. nbinno.com This enables the systematic modification of the molecular structure to achieve desired electronic and steric characteristics for applications in medicinal chemistry and materials science.

Incorporation into Complex Molecular Scaffolds for Structure-Activity Relationship Studies

In drug discovery and development, understanding the relationship between a molecule's structure and its biological activity is paramount. This compound can be a valuable tool in these structure-activity relationship (SAR) studies. By incorporating this building block into a larger, biologically active molecule, chemists can systematically probe the effects of the fluorinated and propoxylated phenyl ring on the compound's efficacy and selectivity. The defined substitution pattern allows for the exploration of how changes in lipophilicity, polarity, and conformation impact biological targets.

Precursor in the Development of Functional Materials

The unique combination of a reactive bromine atom and electron-withdrawing fluorine atoms makes 1-bromo-3,5-difluorobenzene derivatives attractive precursors for functional materials. google.com The addition of a propoxy group in this compound can further enhance the processability and properties of the final materials.

Synthesis of Components for Liquid Crystal Technologies

Substituted bromodifluorobenzenes are known intermediates in the synthesis of liquid crystals. google.comgoogle.com The rigid core of the benzene ring, combined with the specific substitution pattern, can be exploited to create molecules with the necessary anisotropic properties for liquid crystal displays. The propoxy group can influence the mesophase behavior and clearing points of the resulting liquid crystalline materials. The general synthetic utility of the parent compound, 1-bromo-3,5-difluorobenzene, in preparing liquid crystals suggests a similar potential for its propoxy derivative. google.com

Exploration in Optoelectronic and Polymeric Materials Research

Fluorinated aromatic compounds are of growing interest in the field of optoelectronic materials due to their unique electronic properties and stability. The this compound scaffold can be used to synthesize novel organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic materials. The bromine atom allows for polymerization or functionalization to create polymers with tailored optical and electronic properties. The fluorine atoms can enhance the electron-transporting capabilities and improve the oxidative stability of the resulting materials, while the propoxy group can improve solubility and film-forming properties.

Intermediate for Agrochemicals and Specialty Chemical Synthesis

The 1-bromo-3,5-difluorobenzene core is a known component in the synthesis of certain agrochemicals. nbinno.com The introduction of fluorine atoms into agrochemical molecules can often lead to enhanced efficacy and metabolic stability. Consequently, this compound represents a potential starting material for the development of new herbicides, fungicides, and insecticides with improved performance profiles. nbinno.comnbinno.com Its utility as a versatile intermediate also extends to the synthesis of a wide range of other specialty chemicals where the specific substitution pattern is desired. nbinno.com

Data Tables

Table 1: Physicochemical Properties of Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)
1-Bromo-3,5-difluorobenzeneC₆H₃BrF₂192.991401.676
1-Bromo-2,3-difluorobenzeneC₆H₃BrF₂192.99157-1581.724
1-Bromo-2,5-difluorobenzeneC₆H₃BrF₂192.9958 (at 20.3 mmHg)1.72

Table 2: Synthetic Reactions of the 1-Bromo-3,5-difluorobenzene Scaffold

Reaction TypeReagentsProduct TypeReference
Suzuki CouplingArylboronic acid, Pd catalyst, baseBiaryl compounds nbinno.com
Heck ReactionAlkene, Pd catalyst, baseSubstituted alkenes nbinno.com
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAryl alkynes nbinno.com
Sandmeyer Reaction3,5-Difluoroaniline, NaNO₂, HBr, CuBr1-Bromo-3,5-difluorobenzene google.comgoogle.com

This table illustrates the types of reactions the 1-bromo-3,5-difluorobenzene moiety can undergo, which are also applicable to this compound.

Derivatization to Active Ingredients with Modulated Lipophilicity and Metabolic Stability6.3.2. Pathway to Compounds with Specific Biological and Material Properties

To provide a comprehensive article as requested, detailed studies on the reaction of the bromo- or aryl- moiety of this compound to form new molecules, along with data on the physicochemical and biological properties of these resulting derivatives, would be required. Such specific findings are not present in the available search results.

Future Research Trajectories and Emerging Paradigms in 1 Bromo 3,5 Difluoro 2 Propoxybenzene Chemistry

Sustainable and Green Chemistry Approaches

The chemical industry's growing emphasis on sustainability is steering research towards more environmentally benign synthetic methods. For 1-bromo-3,5-difluoro-2-propoxybenzene, this translates into a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

The synthesis of aryl ethers, including this compound, has traditionally relied on methods like the Williamson ether synthesis, which can generate significant salt byproducts. acs.org Modern research is focused on developing catalytic systems that are both efficient and environmentally friendly.

Key research directions include:

Metal-Free Catalysis: Exploring metal-free arylation reactions to synthesize aryl ethers, which can reduce environmental concerns associated with metal catalysts. organic-chemistry.org

Base-Metal Catalysis: Investigating the use of abundant and less toxic base metals as catalysts for etherification reactions. digitellinc.com

Phosphoramide Catalysis: A rapid and eco-friendly approach for synthesizing heteroaryl ethers involves using an in-situ generated phosphonium (B103445) salt as a catalyst, which boasts high atom economy. rsc.org

Recent advancements have demonstrated the potential of these approaches. For instance, a catalytic version of the Williamson ether synthesis has been developed that operates at high temperatures and allows for the use of weaker, less hazardous alkylating agents. acs.org Another study has shown the successful synthesis of aryl ethers using diaryliodonium salts in water, a green solvent, under mild, metal-free conditions. organic-chemistry.org

Nature offers a vast and largely untapped resource of enzymes that can catalyze chemical reactions with high selectivity and under mild conditions. nih.gov The application of biocatalysis to the synthesis of this compound represents a frontier in green chemistry. numberanalytics.comnumberanalytics.com

Future research in this area will likely focus on:

Enzymatic Fluorination: While naturally occurring fluorinases are rare, directed evolution and enzyme engineering are being used to develop novel biocatalysts for the selective fluorination of aromatic compounds. nih.govnih.gov The discovery of fluorinase enzymes, which can form carbon-fluorine bonds under mild conditions, opens up new possibilities for synthesizing fluorinated compounds. numberanalytics.comnih.gov

Biocatalytic Etherification: Investigating the use of enzymes, such as lipases, to catalyze the etherification of phenols. mdpi.com These enzymatic methods can offer high selectivity and reduce the need for harsh reagents and solvents. mdpi.com

A recent study highlighted the potential of a multienzyme strategy for biocatalytic fluoroalkylation, demonstrating the late-stage functionalization of complex molecules. acs.org Another study reported on the biocatalytic oxidative dearomatization of phenols, a transformation that rapidly builds molecular complexity. nih.gov

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize how chemical reactions are designed and optimized. researchgate.net For the synthesis of this compound, AI and machine learning (ML) can accelerate the discovery of optimal reaction conditions and predict novel synthetic pathways. beilstein-journals.orgnih.gov

Key areas of integration include:

Reaction Optimization: Employing ML algorithms, such as Bayesian optimization, to rapidly identify the optimal conditions for synthesizing this compound, minimizing the number of experiments required. bohrium.comnih.govrsc.org

Retrosynthesis Planning: Utilizing AI-powered retrosynthesis tools to propose novel and efficient synthetic routes to the target molecule, potentially uncovering pathways that are not immediately obvious to human chemists. chemcopilot.com

Predictive Modeling: Developing ML models that can predict the properties and reactivity of new fluorinated compounds, guiding the design of next-generation materials. acs.org

Exploration of Novel Reactivity Modes and Unconventional Transformations

The unique electronic properties imparted by the fluorine atoms and the bromo- and propoxy- groups in this compound can lead to novel and unexpected reactivity. rsc.org Exploring these unconventional transformations can open up new synthetic possibilities and applications.

Future research will likely investigate:

C-H Functionalization: Developing methods for the direct functionalization of the C-H bonds on the aromatic ring, which would provide a more atom-economical approach to modifying the molecule. nih.gov

Photoredox Catalysis: Utilizing light-driven catalytic systems to access new reaction pathways that are not possible with traditional thermal methods.

Mechanochemistry: Exploring the use of mechanical force to drive chemical reactions, which can lead to different product outcomes compared to solution-phase chemistry. nih.gov

The influence of fluorine on the reactivity of organic molecules is a well-established but still actively researched area. rsc.org The presence of multiple fluorine atoms in this compound can significantly alter the electron density of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic attack. nih.gov

Design of Next-Generation Fluorinated Compounds with Tailored Properties

This compound serves as a valuable building block for the synthesis of more complex fluorinated molecules. youtube.com By strategically modifying its structure, it is possible to design next-generation compounds with specific and enhanced properties for a variety of applications.

Key design strategies include:

Structure-Property Relationship Studies: Systematically varying the substituents on the aromatic ring and studying the impact on the compound's physical and chemical properties. mdpi.com

Pharmaceutical and Agrochemical Applications: Utilizing this compound as a scaffold to develop new drug candidates and agrochemicals with improved efficacy and metabolic stability. nih.gov The incorporation of fluorine is a common strategy in drug design to enhance properties like lipophilicity and bioavailability. nih.gov

Materials Science: Exploring the use of this compound in the synthesis of advanced materials, such as liquid crystals, polymers, and organic electronics, where the unique properties of fluorinated compounds are highly desirable. mdpi.com

The demand for new fluorinated compounds is driven by their widespread use in various industries. nih.gov The ability to precisely control the structure and properties of these molecules is crucial for developing innovative products. youtube.com

Advanced Characterization Techniques for In-Situ Reaction Monitoring

To fully understand and optimize the synthesis of this compound, it is essential to have tools that can monitor the reaction in real-time. mt.comspectroscopyonline.com In-situ characterization techniques provide a window into the reaction as it happens, allowing for precise control and a deeper understanding of the reaction mechanism. acs.org

Emerging techniques for in-situ monitoring include:

Spectroscopic Methods: Utilizing techniques like Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy to track the concentrations of reactants, intermediates, and products throughout the reaction. nih.govacs.org

Mass Spectrometry: Employing real-time mass spectrometry to identify and quantify transient species and reaction byproducts.

Calorimetry: Using reaction calorimetry to monitor the heat flow of the reaction, which can provide valuable information about the reaction kinetics and safety.

These advanced analytical methods, combined with the other research trajectories discussed, will be instrumental in advancing the chemistry of this compound and other complex fluorinated molecules. mt.com

Q & A

Q. What are the key considerations for synthesizing 1-Bromo-3,5-difluoro-2-propoxybenzene in the laboratory?

  • Methodological Answer : Synthesis typically begins with a halogenated aromatic precursor, such as 1-bromo-3,5-difluorobenzene (CAS 461-96-1), which is commercially available . The propoxy group is introduced via nucleophilic aromatic substitution (SNAr) under controlled conditions. Due to the electron-withdrawing effects of bromine and fluorine, harsh reaction conditions (e.g., NaH as a base, DMF solvent, 80–100°C) are required to activate the aromatic ring. Purification involves column chromatography or recrystallization using solvents like hexane/ethyl acetate. Key parameters include monitoring reaction progress via TLC and ensuring anhydrous conditions to avoid side reactions .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic methods?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) reveals peaks for the propoxy chain (δ 1.0–1.2 ppm for CH₃, δ 3.4–3.6 ppm for OCH₂) and aromatic protons (δ 6.8–7.2 ppm). ¹⁹F NMR shows distinct signals for fluorine substituents .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ (expected m/z ≈ 250.97).
  • X-ray Crystallography : If single crystals are obtained, SHELX programs (e.g., SHELXL) refine the structure, providing bond lengths and angles to confirm regiochemistry .

Q. What safety protocols are essential when handling halogenated aromatic compounds like this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for all procedures .
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources.
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as halogenated waste .

Advanced Research Questions

Q. What strategies can overcome regioselectivity challenges in introducing the propoxy group into a highly halogenated benzene ring?

  • Methodological Answer : Regioselectivity is influenced by the directing effects of existing substituents. Bromine at the 1-position and fluorine at 3,5-positions create a meta-directing framework. To enhance reactivity:
  • Use Lewis acid catalysts (e.g., AlCl₃) to polarize the aromatic ring.
  • Employ microwave-assisted synthesis to accelerate reaction kinetics and improve yield .
  • Introduce protecting groups (e.g., silyl ethers) on the propoxy chain to reduce steric hindrance during substitution .

Q. How does computational modeling aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Key insights include:
  • Charge distribution : Fluorine’s electronegativity stabilizes negative charge at the 2-position, favoring Suzuki-Miyaura coupling at the bromine site.
  • Steric maps : Propoxy group’s bulkiness may hinder Pd catalyst accessibility, guiding ligand selection (e.g., SPhos over PPh₃) .

Q. What are the mechanistic insights into the thermal stability and decomposition pathways of this compound under various conditions?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Decomposition onset occurs at ~200°C, releasing HBr and fluorinated byproducts.
  • GC-MS Analysis : Identifies volatile decomposition products (e.g., 3,5-difluorophenol).
  • Kinetic Studies : Arrhenius plots reveal activation energy (~120 kJ/mol), suggesting radical-mediated degradation. Stabilizers like BHT (butylated hydroxytoluene) reduce decomposition rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.